3-chloro-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
3-Chloro-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic aromatic organic compounds containing sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid to form 6-chloro-4-methyl-1,3-benzothiazol-2-amine. This intermediate is then reacted with 3-chlorobenzoyl chloride to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimizing reaction conditions to achieve higher yields and purity. This can include controlling temperature, pressure, and the use of specific catalysts to enhance the efficiency of the reaction steps.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at different positions on the benzothiazole ring.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or hydrogen peroxide.
Reduction reactions can involve agents like lithium aluminum hydride.
Substitution reactions might employ halogenating agents or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions can include various derivatives of the benzothiazole core, each with distinct chemical and biological properties.
Scientific Research Applications
Chemistry: In chemistry, 3-chloro-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential biological activity, including antimicrobial, antifungal, and anticancer properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: In medicine, this compound may be explored for its potential use in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for various applications.
Mechanism of Action
The mechanism by which 3-chloro-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
3-Chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
6-Chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
3-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
Uniqueness: 3-Chloro-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of two chlorine atoms and a methyl group on the benzothiazole ring. This combination of substituents contributes to its distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-chloro-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2OS/c1-8-5-11(17)7-12-13(8)18-15(21-12)19-14(20)9-3-2-4-10(16)6-9/h2-7H,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPCRUCEGUTVMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC(=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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